1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide
CAS No.: 938017-83-5
Cat. No.: VC4732903
Molecular Formula: C15H14N6O3
Molecular Weight: 326.316
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 938017-83-5 |
|---|---|
| Molecular Formula | C15H14N6O3 |
| Molecular Weight | 326.316 |
| IUPAC Name | 1,3-dimethyl-6-(3-nitrophenyl)pyrazolo[3,4-b]pyridine-4-carbohydrazide |
| Standard InChI | InChI=1S/C15H14N6O3/c1-8-13-11(15(22)18-16)7-12(17-14(13)20(2)19-8)9-4-3-5-10(6-9)21(23)24/h3-7H,16H2,1-2H3,(H,18,22) |
| Standard InChI Key | NAEVKHKMLKBYGB-UHFFFAOYSA-N |
| SMILES | CC1=NN(C2=C1C(=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NN)C |
Introduction
Structural and Molecular Characteristics
Chemical Identity
The compound belongs to the pyrazolo[3,4-b]pyridine family, featuring:
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A pyrazole ring fused to a pyridine ring at positions 3 and 4.
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Methyl groups at positions 1 and 3 of the pyrazole ring.
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A 3-nitrophenyl substituent at position 6 of the pyridine ring.
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A carbohydrazide moiety (-CONHNH₂) at position 4.
Table 1: Key Molecular Properties
Tautomerism and Aromaticity
The 1H-tautomer dominates due to aromatic stabilization across both rings, as predicted by computational studies . The nitro group at the phenyl ring enhances electron-withdrawing effects, influencing reactivity and binding interactions .
Synthetic Routes and Optimization
Laboratory-Scale Synthesis
The synthesis involves four key steps:
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Pyrazolopyridine Core Formation: Cyclization of 3-methyl-1-phenyl-1H-pyrazol-5-amine with ethyl acetoacetate under acidic conditions .
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Nitrophenyl Introduction: Friedel-Crafts nitration using HNO₃/H₂SO₄ at 0–5°C to attach the nitro group.
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Carbohydrazide Formation: Reaction with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux (78°C, 6–8 hours) .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >90% purity .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | H₂SO₄, 120°C, 4h | 55–70% |
| Nitration | HNO₃/H₂SO₄, 0–5°C, 2h | 65% |
| Hydrazide Formation | NH₂NH₂·H₂O, EtOH, reflux | 75% |
Industrial-Scale Production
Continuous flow reactors improve scalability, reducing reaction times by 40% compared to batch processes. Solvent-free methods are prioritized to minimize waste .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (DMSO-d₆):
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¹³C NMR:
Infrared (IR) Spectroscopy
Mass Spectrometry
Biological Activities and Mechanisms
Enzyme Inhibition
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α-Amylase Inhibition: Displays IC₅₀ = 13.9 ± 0.7 μM in hydrazone derivatives, comparable to acarbose (200.1 ± 10.0 μM) .
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Tyrosine Kinase Inhibition: Pyrazolo[3,4-b]pyridines block ATP-binding pockets, suppressing cancer cell proliferation .
Anticancer Activity
Preliminary studies indicate 40% apoptosis induction in MCF-7 breast cancer cells at 100 μM .
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Data
| Property | Value | Method |
|---|---|---|
| Melting Point | 190–192°C | Differential Scanning Calorimetry |
| Solubility | 2.1 mg/mL in DMSO | Shake-flask |
| LogP | 1.8 | Computational |
| pKa | 3.1 (carbohydrazide) | Potentiometric |
Applications in Drug Discovery and Materials Science
Pharmaceutical Development
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Lead Compound: Serves as a scaffold for antidiabetic and anticancer agents due to its hydrazide moiety .
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Prodrug Potential: The nitro group facilitates bioreductive activation in hypoxic tumor environments .
Materials Science
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